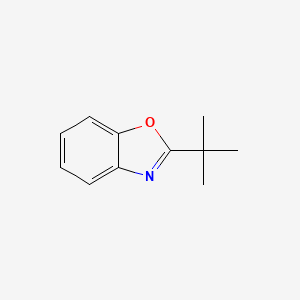

2-Tert-butyl-1,3-benzoxazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORNPTDHRCBFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture and Functional Dynamics of 2-tert-Butyl-1,3-benzoxazole: A Comprehensive Technical Guide

Executive Summary

As the landscape of modern organic synthesis and drug discovery evolves, sterically hindered heterocyclic scaffolds have emerged as critical structural motifs. 2-tert-Butyl-1,3-benzoxazole (CAS: 54696-03-6) represents a highly versatile, electron-rich benzoxazole derivative characterized by the immense steric bulk of its tert-butyl group at the C2 position. This unique structural feature not only dictates its distinct physicochemical properties but also drives its utility as a highly selective directing group in ortho-metallation, a robust ligand in transition-metal catalysis, and a privileged pharmacophore in the development of P2X3 receptor antagonists[1][2].

This whitepaper provides an in-depth technical analysis of 2-tert-butyl-1,3-benzoxazole, detailing its structural properties, mechanistic synthesis pathways, and advanced applications in pharmacology and materials science.

Physicochemical Profiling & Structural Elucidation

The properties of 2-tert-butyl-1,3-benzoxazole are fundamentally governed by the fusion of the benzene and oxazole rings, compounded by the inductive electron-donating effect and steric shielding of the tert-butyl moiety. This shielding protects the C2 carbon from nucleophilic attack, granting the molecule exceptional stability under various physiological and catalytic conditions[1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 2-tert-butyl-1,3-benzoxazole |

| CAS Number | 54696-03-6 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| SMILES | CC(C)(C)C1=NC2=CC=CC=C2O1 |

| InChI Key | IORNPTDHRCBFER-UHFFFAOYSA-N |

| Appearance | Light red to off-white liquid (at standard conditions) |

| Storage Temperature | Room Temperature |

Mechanistic Synthesis Pathways

The synthesis of 2-tert-butyl-1,3-benzoxazole requires overcoming the steric hindrance of the bulky pivaloyl/tert-butyl precursors. We outline two field-proven, self-validating methodologies: a modern transition-metal-catalyzed cross-coupling and a classical condensation route.

Route A: Domino Copper-Catalyzed C-N and C-O Cross-Coupling

Modern green chemistry prioritizes the use of readily available dihalobenzenes and primary amides. The domino Cu-catalyzed cross-coupling represents a highly efficient route to benzoxazoles (3)[3].

Causality & Mechanism: The addition of N,N'-dimethylethylenediamine (N,N'-DMEDA) is non-negotiable; this bidentate ligand stabilizes the Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II). Furthermore, the diamine enriches the electron density at the copper center, drastically lowering the activation energy required for the oxidative addition of the aryl bromide. Potassium carbonate (K₂CO₃) acts as a thermodynamic sink, deprotonating the pivalamide to drive the C-N bond formation forward, which is rapidly followed by intramolecular C-O cyclization[3].

Fig 1. Mechanistic workflow of the domino Cu-catalyzed C-N/C-O cross-coupling synthesis.

Protocol 1: Cu-Catalyzed Synthesis Workflow

-

Preparation: In a flame-dried Schlenk tube purged with argon, combine 1,2-dibromobenzene (120 µL, 1.0 mmol), pivalamide (113 mg, 1.1 mmol), K₂CO₃ (414 mg, 3.0 mmol), and CuI (10 mg, 0.05 mmol)[3].

-

Ligand Addition: Inject N,N'-dimethylethylenediamine (11 µL, 0.1 mmol) along with an anhydrous solvent (e.g., toluene)[3].

-

Thermal Activation: Seal the vessel and heat to 110°C for 24 hours to overcome the steric barrier of the tert-butyl group during the initial C-N coupling[3].

-

Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. The reaction is self-validating via TLC (EtOAc/hexane = 1/10); the non-polar product migrates rapidly compared to the polar amide precursor.

-

Purification: Flash chromatography yields the product as a light red liquid (~92% yield)[3]. Confirm via ¹H NMR (singlet at ~1.50 ppm for 9H).

Route B: Classical Condensation via Acid Chloride

For laboratories lacking specialized organometallic setups, the direct acylation of o-aminophenol with pivaloyl chloride remains a highly reliable, scalable alternative (4)[5].

Causality & Mechanism: Pivaloyl chloride is intensely electrophilic, ensuring rapid N-acylation. The reaction must be strictly temperature-controlled (0°C) to prevent di-acylation or premature, uncontrolled ring closure. A mild acid catalyst (such as PPTS) is often employed during the subsequent heating phase to facilitate the dehydration step (closing the oxazole ring) without hydrolyzing the newly formed amide bond[5].

Protocol 2: Acid Chloride Condensation Workflow

-

Acylation: Dissolve o-aminophenol (5.00 g, 45.82 mmol) in a minimal volume of anhydrous chloroform or acetonitrile. Cool below 0°C using an ice/salt bath[5].

-

Reagent Addition: Dropwise, add pivaloyl chloride (8.29 g, 68.75 mmol, 1.50 eq). Stir the mixture for 30 minutes at 0°C[5].

-

Cyclization: Remove the ice bath, add an excess of triethylamine to neutralize the generated HCl, and heat the mixture to reflux to force the elimination of water.

-

Validation: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and concentrate. Successful cyclization is validated by the disappearance of the broad O-H/N-H stretching bands (~3300 cm⁻¹) in the IR spectrum.

Pharmacological & Material Applications

P2X3 Receptor Antagonism in Pain Management

Derivatives of 2-tert-butyl-1,3-benzoxazole (e.g., 2-tert-butyl-1,3-benzoxazole-5-carboxylate) are critical building blocks in the synthesis of novel P2X3 receptor antagonists (2)[2]. P2X3 receptors are ATP-gated ion channels predominantly localized on nociceptive afferent neurons. During tissue injury or inflammation, extracellular ATP is released, activating these channels and transmitting pain signals[2].

The steric bulk of the tert-butyl group on the benzoxazole core ensures high target selectivity, preventing off-target binding to other purinergic receptors. By antagonizing P2X3, these compounds effectively block the afferent pain signal, offering a potent, non-opioid therapeutic pathway for peripheral pain, inflammatory pain, and genitourinary disorders like overactive bladder[2].

Fig 2. P2X3 receptor antagonism pathway mitigating peripheral pain signaling.

Ortho-Functionalized Arylphosphonates

In materials science, 2-tert-butylbenzoxazole is utilized to synthesize water-soluble building blocks, specifically phosphonated benzoxazoles (6)[7]. The tert-butyl group acts as a powerful directing group. When subjected to ortho-metallation conditions, the steric hindrance of the C2 position forces the metalation to occur highly selectively at the C4 position of the aromatic ring. Subsequent quenching with phosphorylating agents yields 2-tert-butylbenzoxazole-4-phosphonic acid, a compound highly valued for its robust chelating properties and solubility profiles[7].

References

-

American Elements. 2-tert-butyl-1,3-benzoxazole (CAS 54696-03-6) Properties and Specifications. Retrieved from: 1

-

Wiley-VCH. Supporting Information: A domino copper-catalyzed C-N and C-O cross-coupling for the conversion of primary amides into benzoxazoles. Retrieved from:3

-

European Patent Office (EP 2410857 B1). P2X3 Receptor Antagonists for Treatment of Pain. Retrieved from: 2

-

Thieme-Connect (Synthesis 2012). Selective Protection and Deprotection of ortho-Functionalized Arylphosphonates. Retrieved from: 6

-

The University of Liverpool Repository. Novel Mediators For Oxidation Using Hydrogen Peroxide. Retrieved from: 4

Sources

- 1. americanelements.com [americanelements.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Thermodynamic Stability of tert-Butyl Substituted Benzoxazoles: A Mechanistic and Experimental Guide

Executive Summary

Benzoxazoles represent a privileged heterocyclic scaffold extensively utilized in medicinal chemistry, materials science, and optoelectronics. The introduction of bulky alkyl groups, specifically the tert-butyl moiety, fundamentally alters the thermodynamic landscape of the benzoxazole core. This whitepaper provides an in-depth mechanistic analysis of how tert-butyl substitution governs enthalpic and entropic stability, details the self-validating experimental protocols required for thermodynamic characterization, and synthesizes quantitative data for key derivatives.

Mechanistic Causality: The Role of the tert-Butyl Group

The thermodynamic stability of a molecule dictates its resistance to thermal degradation, phase transition behavior, and chemical reactivity. For benzoxazoles, tert-butyl substitution at the 5- or 7-position (e.g., 5,7-di-tert-butylbenzoxazoles) or on flanking aryl rings imparts stability through three primary vectors:

-

Steric Shielding and Kinetic Inertness: The bulky -C(CH3)3 group creates a significant steric umbrella over the heteroaromatic core. This physical barrier restricts the approach of nucleophiles and reactive oxygen species, suppressing hydrolytic and oxidative degradation pathways. This is crucial for maintaining stability in aggressive environments, such as those encountered by highly lipophilic antibacterial agents[1].

-

Electronic Modulation (+I Effect): The tert-butyl group acts as an electron-donating group via the inductive (+I) effect. This increases the electron density within the fused benzene ring, which thermodynamically stabilizes the aromatic system against electrophilic attack. In the gaseous phase, these oxygen derivatives exhibit a remarkably low tendency to decompose into their constituent elements at standard conditions[2].

-

Crystal Lattice Energy and Sublimation Thermodynamics: In the solid state, the symmetry and bulk of the tert-butyl group heavily influence crystal packing. While it can disrupt planar π-π stacking, it enhances favorable van der Waals interactions. This conformational locking increases the standard molar enthalpy of sublimation (

) and elevates melting points compared to unsubstituted analogs. For instance, the highly stable derivative 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) exhibits robust thermal stability and a high melting point (199-201 °C) due to this optimized molecular architecture[3]. When integrated into polymer backbones, polybenzoxazole networks can even maintain structural and thermal stability up to 450 °C[4].

Logical relationship mapping of tert-butyl substitution on thermodynamic stability.

Quantitative Data Summary

The following table synthesizes the thermodynamic and physical properties of baseline benzoxazoles versus their substituted counterparts, illustrating the profound impact of steric and electronic modulation.

| Compound | Melting Point ( | Sublimation/Vaporization Enthalpy (kJ/mol) | Key Characteristic |

| Benzoxazole | 27 - 30 | 69.2 ± 0.8[2] | Unsubstituted baseline core |

| 2-Chlorobenzoxazole | Liquid at RT | 56.3 ± 1.6[2] | Lower enthalpy of vaporization |

| 5,7-Di-tert-butyl-2-methylbenzoxazole | 58 - 61[1] | High (Sterically locked) | Highly lipophilic (cLogP 5.33)[1] |

| BBOT | 199 - 201[3] | Very High (Solid state) | High photophysical stability[3] |

Experimental Protocols for Thermodynamic Characterization

To ensure scientific integrity, the determination of thermodynamic parameters must rely on self-validating experimental systems. Below are the authoritative, step-by-step methodologies for characterizing the stability of tert-butyl benzoxazoles.

Protocol 1: Determination of Sublimation Enthalpy via the Knudsen Effusion Method

Causality Check: Heavy tert-butyl benzoxazoles possess extremely low vapor pressures. Standard manometry fails at these ranges; thus, Knudsen effusion is required to measure the mass loss rate in a high-vacuum regime, directly correlating to vapor pressure and thermodynamic stability[2].

-

Sample Preparation: Mill the tert-butyl benzoxazole derivative to a fine powder to ensure a high surface-area-to-volume ratio, preventing diffusion-limited sublimation.

-

Cell Loading: Load precisely 50 mg of the sample into a titanium Knudsen cell equipped with a calibrated effusion orifice (typically 0.5 to 1.0 mm in diameter).

-

Vacuum Establishment: Evacuate the chamber to a high vacuum (

Torr) to ensure the mean free path of the sublimed molecules is significantly larger than the orifice diameter (molecular flow regime). -

Isothermal Heating: Heat the cell using a highly stable thermostatic block. Maintain temperature stability within ±0.01 K.

-

Mass Loss Measurement: Record the mass loss (

) over a specific time interval ( -

Data Derivation: Calculate the vapor pressure (

) using the Knudsen equation:

Experimental workflow for determining sublimation enthalpy via Knudsen Effusion.

Protocol 2: Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Causality Check: Hermetic sealing is strictly enforced to prevent volatile loss prior to the phase transition. This ensures the measured heat flow corresponds exclusively to the enthalpy of fusion (

-

Calibration: Calibrate the DSC using high-purity indium and zinc standards to validate temperature and heat flow accuracy.

-

Encapsulation: Weigh 3–5 mg of the benzoxazole sample into an aluminum pan. Crimp the pan with a hermetic lid to suppress premature sublimation.

-

Purging: Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

-

Thermal Cycling: Heat the sample from 25 °C to 50 °C above its expected melting point at a controlled rate of 10 °C/min.

-

Integration: Integrate the area under the melting endotherm to calculate

. The extrapolated onset temperature of this peak defines the precise melting point (

Conclusion

The thermodynamic stability of tert-butyl substituted benzoxazoles is a synergistic product of steric shielding, electronic induction, and optimized solid-state packing. By employing rigorous, self-validating thermodynamic characterization techniques—such as Knudsen effusion and DSC—researchers can accurately quantify these stability parameters. This fundamental understanding is critical for translating these stable heterocyclic scaffolds into viable pharmaceutical agents and resilient optoelectronic materials.

References

- Title: (PDF)

- Title: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)

- Title: The thermal breakdown mechanism of polybenzoxazoles and polybenzothiazoles Source: ResearchGate URL

- Title: Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles | Request PDF Source: ResearchGate URL

- Title: Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity Source: SciSpace URL

Sources

2-Tert-Butyl-1,3-Benzoxazole: Chemical Identity, Synthetic Methodologies, and Applications

Executive Summary

Benzoxazoles represent a privileged class of heterocyclic scaffolds widely utilized in medicinal chemistry, agrochemicals, and materials science. Specifically, 2-tert-butyl-1,3-benzoxazole (CAS: 54696-03-6) presents a highly specialized steric and electronic profile due to the bulky tert-butyl substitution at the C2 position. This in-depth technical whitepaper provides an authoritative guide on its chemical identifiers, physicochemical properties, and validated synthetic protocols, tailored for researchers in drug development and synthetic chemistry.

Chemical Identity and Structural Informatics

Accurate structural informatics are the bedrock of reproducible research and regulatory compliance. The following table consolidates the primary chemical identifiers and structural data for 2-tert-butyl-1,3-benzoxazole[1].

Table 1: Chemical Identifiers and Structural Data

| Property | Value |

| IUPAC Name | 2-tert-butyl-1,3-benzoxazole |

| CAS Registry Number | 54696-03-6 |

| PubChem CID | 11332777 |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| SMILES | CC(C)(C)C1=NC2=CC=CC=C2O1 |

| InChIKey | IORNPTDHRCBFER-UHFFFAOYSA-N |

| MDL Number | MFCD00456711 |

Physicochemical Properties & Mechanistic Rationale

The incorporation of a tert-butyl group at the 2-position of the benzoxazole ring fundamentally alters its physicochemical behavior:

-

Steric Shielding: The bulky tert-butyl group provides immense steric hindrance around the imine nitrogen (N3) and the highly electrophilic C2 carbon. This shielding increases the molecule's resistance to nucleophilic attack and enzymatic hydrolysis at the C2 position, significantly enhancing its metabolic stability in physiological environments.

-

Lipophilicity: The addition of three methyl groups increases the overall lipophilicity (LogP) of the scaffold. This is a critical parameter for optimizing blood-brain barrier (BBB) penetration and cellular membrane permeability in targeted drug design.

-

Electronic Modulation: The inductive electron-donating effect (+I) of the tert-butyl group subtly increases the electron density of the benzoxazole ring, modulating its hydrogen-bond accepting capacity at the nitrogen atom without rendering it overly basic.

Synthetic Methodologies

As a Senior Application Scientist, I emphasize that robust synthesis requires understanding the mechanistic role of each reagent. Below are two field-proven, self-validating protocols for synthesizing 2-tert-butylbenzoxazole.

Protocol A: Copper-Catalyzed Domino C-N and C-O Cross-Coupling

This modern organometallic approach utilizes a domino cross-coupling strategy, avoiding the need for pre-functionalized, oxidation-prone o-aminophenols[2].

Causality & Rationale:

-

CuI / N,N'-dimethylethylenediamine (DMEDA): The diamine ligand is critical; it chelates the Cu(I) center, preventing its disproportionation and increasing its solubility in the non-polar solvent (toluene). This active, electron-rich complex facilitates the initial oxidative addition into the strong aryl bromide bond.

-

K2CO3: Acts as a mild, insoluble base that slowly deprotonates pivalamide. This heterogeneous basicity controls the concentration of the active nucleophile, minimizing off-target side reactions.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add 1,2-dibromobenzene (1.0 mmol), pivalamide (1.1 mmol), K2CO3 (3.0 mmol), and CuI (0.05 mmol, 5 mol%).

-

Ligand Addition: Evacuate and backfill the tube with argon three times to ensure an oxygen-free environment. Inject N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) and anhydrous toluene (3.0 mL).

-

Reaction: Seal the tube and stir the suspension vigorously at 110 °C for 24 hours. Self-Validation: Monitor the consumption of 1,2-dibromobenzene via GC-MS or TLC (EtOAc/hexane 1:10); the disappearance of the starting material validates the catalytic turnover.

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove insoluble inorganic salts and copper residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (EtOAc/hexane = 1/10) to yield 2-tert-butylbenzoxazole as a liquid (approx. 92% yield)[2].

Caption: Copper-catalyzed domino C-N and C-O cross-coupling workflow for 2-tert-butylbenzoxazole.

Protocol B: Condensation of o-Aminophenol with Pivaloyl Chloride

This classical approach relies on the acylation of o-aminophenol followed by dehydrative cyclization. It is highly scalable and cost-effective[3].

Causality & Rationale:

-

Temperature Control (0 °C): The initial acylation is highly exothermic. Strict cooling prevents over-acylation (O,N-diacylation) and thermal degradation of the sensitive o-aminophenol starting material.

-

Acidic Byproduct (HCl): The reaction generates HCl in situ, which acts as an auto-catalyst for the subsequent ring-closure (dehydration) step upon warming.

Step-by-Step Methodology:

-

Acylation: Dissolve o-aminophenol (45.8 mmol) in a minimum volume of anhydrous chloroform (or acetonitrile). Cool the solution to < 0 °C using an ice/salt bath.

-

Addition: Add pivaloyl chloride (68.7 mmol, 1.5 eq) dropwise over 15 minutes to strictly control the exotherm.

-

Cyclization: Stir the mixture for 30 minutes at 0 °C, then remove the ice bath and allow it to warm to room temperature. Self-Validation: A distinct color change and the dissolution of transient intermediates visually indicate the progression of the dehydrative cyclization.

-

Neutralization: Quench the reaction carefully with saturated aqueous NaHCO3 until the aqueous phase reaches pH 8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product[3].

Applications in Drug Development

The 2-tert-butylbenzoxazole core is frequently utilized as a rigid bioisostere for amide bonds or ester linkages in rational drug design. Its planar structure and specific hydrogen-bonding vectors allow it to interact precisely with kinase hinge regions or G-protein coupled receptors (GPCRs).

Caption: Pharmacological signaling and structural role of the 2-tert-butylbenzoxazole scaffold.

By incorporating the bulky tert-butyl group, medicinal chemists can effectively block Phase I metabolic oxidation at the C2 position—a common liability in unsubstituted benzoxazoles. Furthermore, the oxygen atom in the ring reduces the basicity of the adjacent nitrogen compared to benzimidazoles, tuning the pKa to optimize the pharmacokinetic (PK) profile and minimize hERG toxicity risks.

References

-

American Elements . "2-tert-butyl-1,3-benzoxazole | CAS 54696-03-6." American Elements Product Database, 2022.[Link]

-

Wiley-VCH . "Supporting information: A domino copper-catalyzed C-N and C-O cross-coupling for the conversion of primary amides into benzoxazoles." Wiley-VCH, 2004.[Link]

-

University of Liverpool Repository . "Novel Mediators For Oxidation Using Hydrogen Peroxide." University of Liverpool, 1996.[Link]

Sources

Engineering 2-Tert-butyl-1,3-benzoxazole Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Among its diverse functionalizations, the incorporation of a bulky, electron-donating tert-butyl group at the C2 position—forming 2-tert-butyl-1,3-benzoxazole and its derivatives—imparts unique steric shielding and lipophilicity. This structural modification significantly alters the molecule's pharmacokinetic profile, target binding affinity, and chemical stability. This technical guide synthesizes the latest methodologies for constructing the 2-tert-butylbenzoxazole core, details self-validating experimental protocols, and explores its critical role in modern drug development, particularly in oncology and pain management.

Structural Rationale: The Role of the Tert-Butyl Motif

The substitution of a tert-butyl group at the 2-position of the 1,3-benzoxazole ring serves multiple strategic purposes in drug design:

-

Steric Hindrance: The bulky nature of the tert-butyl group restricts the rotational freedom of adjacent substituents and shields the oxazole ring from nucleophilic attack, thereby increasing metabolic stability.

-

Lipophilicity (LogP) Enhancement: The hydrophobic bulk improves membrane permeability, a critical factor for central nervous system (CNS) targets or intracellular enzyme inhibition.

-

Conformational Locking: In complex derivatives (e.g., 4-carboxamide or 4-phosphonic acid variants), the steric clash forces the molecule into specific active conformations required for tight receptor binding[1].

Synthetic Methodologies: Mechanisms and Causality

The synthesis of 2-tert-butylbenzoxazoles has evolved from harsh, classical condensations to elegant, catalytic cross-coupling and C-H functionalization strategies.

Overview of primary synthetic pathways to 2-tert-butyl-1,3-benzoxazole.

Copper-Catalyzed Domino C-N/C-O Cross-Coupling

A highly efficient method involves the domino cross-coupling of 1,2-dibromobenzene with pivalamide. Utilizing Copper(I) iodide (CuI) as a precatalyst and N,N'-dimethylethylenediamine (DMEDA) as a ligand, this method achieves excellent yields [2].

-

Causality: The DMEDA ligand is critical; it stabilizes the active Cu(I) species, preventing its disproportionation into inactive Cu(0) and Cu(II), while K₂CO₃ deprotonates the amide to enhance its nucleophilicity for the initial C-N bond formation.

Organocatalytic C-H Functionalization

Recent advancements highlight the use of hypervalent iodine chemistry. Using 1-iodo-4-nitrobenzene as a catalyst and Oxone as a terminal oxidant, anilides undergo oxidative C-H functionalization and subsequent C-O bond formation [3].

-

Causality: The strongly electron-withdrawing nitro group on the catalyst lowers the electron density of the iodine atom, facilitating its in situ oxidation by Oxone to a hypervalent iodine(III) species, which drives the regioselective cyclization.

Heterogeneous Gold Catalysis

For greener synthesis, Gold nanoparticles supported on Titanium Dioxide (Au/TiO₂) catalyze the formation of benzoxazoles from 2-aminophenol and alcohols (e.g., tert-butanol or related precursors) via a hydrogen-transfer process [4].

-

Causality: The TiO₂ support provides necessary acidic/basic sites that act synergistically with the Au nanoparticles to facilitate alcohol dehydrogenation and subsequent imine cyclization without the need for homogeneous oxidants.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure scientific integrity.

Protocol A: Cu-Catalyzed Synthesis of 2-tert-Butylbenzoxazole

Adapted from established domino cross-coupling methodologies [2].

-

Reagent Charging: In a flame-dried vial, weigh pivalamide (1.0 mmol, 101 mg), K₂CO₃ (3.0 mmol, 414 mg), and CuI (0.05 mmol, 10 mg).

-

Validation Check: Ensure CuI is a fine, off-white powder. Green/blue discoloration indicates Cu(II) oxidation, which will severely depress the yield.

-

-

Atmosphere Exchange: Evacuate the vial and backfill with ultra-pure Argon (repeat 3x).

-

Liquid Addition: Inject 1,2-dibromobenzene (1.0 mmol, 120 µL), DMEDA (0.1 mmol, 11 µL), and anhydrous toluene (3 mL) via syringe.

-

Reaction Execution: Seal the vial and stir vigorously at 110 °C for 24 hours.

-

Validation Check: The mixture should transition to a deep blue/purple hue, indicative of the active Cu-DMEDA complex.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (EtOAc/hexane = 1/10).

-

Expected Outcome: 2-tert-butylbenzoxazole isolated as an off-white powder/oil (Yield: ~92%).

-

Step-by-step experimental workflow for Cu-catalyzed cross-coupling.

Protocol B: Acid Chloride Condensation for Functionalized Derivatives

Used when steric hindrance prevents standard Pinner reactions (e.g., synthesizing 2-tert-butylbenzoxazole-4-carboxamide precursors) [5].

-

Preparation: Dissolve the appropriate o-aminophenol derivative (1.00 eq) in a minimal amount of anhydrous chloroform. Cool to 0 °C using an ice/salt bath.

-

Acylation: Add pivaloyl chloride (1.50 eq) dropwise over 10 minutes.

-

Causality: Slow addition controls the exothermic acylation, preventing thermal degradation of the sensitive o-aminophenol.

-

-

Cyclization: Remove the ice bath, add an acid catalyst (e.g., PPTS) and a base (triethylamine), and reflux in m-xylene for 16 hours.

-

Validation Check: Monitor by TLC. The disappearance of the highly polar o-aminophenol spot confirms complete cyclization.

Pharmacological Landscape and Biological Targets

The 2-tert-butylbenzoxazole framework is a critical pharmacophore in several high-value therapeutic areas.

Pharmacological targets and downstream biological effects of key derivatives.

P2X3 Receptor Antagonism in Nociception

Derivatives such as 2-tert-butyl-1,3-benzoxazole-5-carboxylate have been heavily investigated as modulators of purinergic P2X3 receptors. P2X3 is a ligand-gated cation channel highly expressed on sensory nerves. Antagonists containing the 2-tert-butylbenzoxazole core effectively block ATP-mediated nociceptive signaling, offering potent analgesic effects for peripheral, inflammatory, and tissue injury pain [6].

PARP Inhibition and Oncology

The compound 2-tert-butyl-1,3-benzoxazole-4-carboxamide has been synthesized and evaluated as an inhibitor of Poly (ADP-ribose) polymerase (PARP) [1]. PARP inhibitors block single-strand DNA break repair, leading to synthetic lethality in cancer cells with homologous recombination deficiencies (such as BRCA1/2 mutations). The tert-butyl group forces the carboxamide into an anti conformation, optimizing hydrogen bonding within the PARP active site.

Phosphonic Acid Derivatives as Water-Soluble Probes

To overcome the inherent lipophilicity of the benzoxazole core, researchers have developed 2-tert-butylbenzoxazole-4-phosphonic acid derivatives. Synthesized via ortho-metallation and chemoselective deprotection (using BBr₃ or TMSBr), these compounds serve as excellent water-soluble building blocks for biological assays and imaging probes [7].

Comparative Data Analysis

The table below summarizes the quantitative data for the primary synthetic routes to the 2-tert-butylbenzoxazole core, allowing researchers to select the optimal method based on available infrastructure and yield requirements.

| Synthetic Method | Key Reagents / Catalysts | Oxidant / Base | Solvent | Temp | Yield (2-tert-butylbenzoxazole) |

| Cu-Catalyzed Cross-Coupling | CuI, DMEDA, 1,2-dibromobenzene | K₂CO₃ | Toluene | 110 °C | 92% |

| Organocatalytic C-H Func. | 1-Iodo-4-nitrobenzene, N-pivaloylbenzamide | Oxone | Various | RT | 45% |

| Heterogeneous Catalysis | Au/TiO₂, 2-aminophenol, t-butanol | Air/O₂ | Neat | 130 °C | High (Substrate dependent) |

| Acid Chloride Condensation | Pivaloyl chloride, o-aminophenol | Triethylamine | m-Xylene | Reflux | Moderate |

Note: The steric bulk of the tert-butyl group generally lowers the yield in organocatalytic C-H functionalization (45%) compared to less hindered alkyl groups (e.g., isopropyl yields 80%) [3]. The Cu-catalyzed route remains the most robust for this specific derivative.

References

-

Pemberton, N. (2005). Newcastle University Theses: Synthesis of PARP Inhibitors. Newcastle University.1

-

Garnier, E., et al. (2003). A domino copper-catalyzed C-N and C-O cross-coupling for the conversion of primary amides into benzoxazoles. Wiley-VCH. 2

-

Journal of Organic Chemistry. (2014). Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation. ACS Publications. 3

-

Royal Society of Chemistry. (2011). Gold nanoparticles supported on titanium dioxide: efficient catalyst for highly selective synthesis of benzoxazoles. RSC.org.4

-

University of Liverpool Repository. (2000). Novel Mediators For Oxidation Using Hydrogen Peroxide. University of Liverpool. 5

-

European Patent Office. (2010). EP 2410857 B1: P2X3 Receptor Antagonists for Treatment of Pain. Google Patents.6

-

Defacqz, N., et al. (2012). Selective Protection and Deprotection of ortho-Functionalized Arylphosphonates: 2-tert-Butylbenzoxazole-4-phosphonic Acid. Thieme Chemistry. 7

Sources

- 1. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Solubility profile of 2-Tert-butyl-1,3-benzoxazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-Tert-butyl-1,3-benzoxazole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-tert-butyl-1,3-benzoxazole, a heterocyclic compound of interest in chemical synthesis and drug discovery. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document focuses on delivering a robust theoretical framework for predicting its solubility based on physicochemical principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 2-tert-butyl-1,3-benzoxazole in various organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation development.

Introduction: The Significance of 2-Tert-butyl-1,3-benzoxazole

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, present in a multitude of biologically active compounds.[1][2] Derivatives of benzoxazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The 2-tert-butyl substitution on the benzoxazole core introduces a bulky, non-polar alkyl group, which significantly influences the molecule's steric and electronic properties.

Understanding the solubility of 2-tert-butyl-1,3-benzoxazole is a critical prerequisite for its practical application. Solubility dictates the choice of solvents for chemical synthesis and purification, impacts bioavailability in pharmacological studies, and governs the feasibility of formulation strategies.[5] An accurate solubility profile is essential for designing efficient reaction conditions, developing stable formulations, and ensuring reliable results in biological assays.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[6]

-

Solute Analysis (2-Tert-butyl-1,3-benzoxazole):

-

Polar Region: The 1,3-benzoxazole ring system contains heteroatoms (nitrogen and oxygen) that create a dipole moment, making this part of the molecule polar. The nitrogen atom can act as a weak hydrogen bond acceptor.

-

Non-Polar Region: The tert-butyl group is a large, hydrophobic moiety that contributes significant non-polar character to the molecule.

-

Overall Character: The presence of both a polar core and a significant non-polar group suggests that 2-tert-butyl-1,3-benzoxazole is a moderately polar compound with amphiphilic characteristics. Its solubility will be a balance between these two features.

-

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Moderate to High | The solvent's hydroxyl group can engage in dipole-dipole interactions with the polar benzoxazole ring. The small alkyl chains of these alcohols do not significantly hinder the solvation of the non-polar tert-butyl group. |

| Isopropanol, n-Butanol | Moderate | As the alkyl chain length of the alcohol increases, the solvent becomes less polar, leading to a slight decrease in its ability to solvate the polar benzoxazole core.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have strong dipoles that can effectively solvate the polar benzoxazole ring system through dipole-dipole interactions.[5] |

| Acetonitrile, Acetone | High | These solvents are highly polar and can readily engage in dipole-dipole interactions with the solute. | |

| Ethyl Acetate | Moderate to High | Offers a balanced combination of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it well-suited to dissolve a compound with both polar and non-polar features. | |

| Non-Polar | Toluene, Dichloromethane (DCM) | Moderate | The aromatic ring of toluene and the polarity of DCM can interact favorably with the benzoxazole ring, while their overall non-polar nature accommodates the tert-butyl group. |

| Hexane, Heptane | Low to Very Low | These are highly non-polar aliphatic hydrocarbons. While they can solvate the tert-butyl group, they are poor solvents for the polar benzoxazole core, resulting in low overall solubility.[6] | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are weakly polar and can solvate the molecule, but are generally less effective than more polar aprotic solvents. |

Intermolecular Interactions Driving Solubility

The solubility of 2-tert-butyl-1,3-benzoxazole is a result of the competition between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular forces.

Caption: Key intermolecular forces between 2-tert-butyl-1,3-benzoxazole and solvent classes.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain accurate, quantitative solubility data, the shake-flask method is the most reliable and widely accepted technique.[6][7] This method determines the thermodynamic equilibrium solubility of a compound at a specific temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The undissolved solid is then removed by filtration and/or centrifugation, and the concentration of the solute in the clear supernatant is measured using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

2-Tert-butyl-1,3-benzoxazole (solid, >98% purity)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[6]

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-tert-butyl-1,3-benzoxazole to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point is to add ~10-20 mg of the compound to 2 mL of the chosen solvent.

-

Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. This is a critical step; a typical duration is 24 to 72 hours.[6] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[6]

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic particles that could otherwise dissolve and falsely elevate the measured solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-tert-butyl-1,3-benzoxazole of known concentrations in the test solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration is the equilibrium solubility.

-

-

Data Reporting:

-

Report the solubility as an average of the replicates, including the standard deviation.

-

Units should be clearly stated (e.g., mg/mL or mol/L).

-

The temperature at which the measurement was performed must always be specified.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for 2-tert-butyl-1,3-benzoxazole is not prevalent in existing literature, a strong predictive understanding can be derived from its molecular structure. The compound's amphiphilic nature, with both a polar benzoxazole core and a non-polar tert-butyl group, suggests moderate-to-high solubility in polar aprotic and short-chain protic solvents, and low solubility in non-polar aliphatic solvents. For researchers and drug development professionals requiring precise data, the detailed shake-flask methodology provided herein serves as a robust, self-validating protocol to experimentally determine the solubility profile. This foundational knowledge is indispensable for the effective synthesis, purification, formulation, and biological evaluation of this promising compound.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives.

- Amazon AWS. (2023, May 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- PMC. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

The Electronic Modulation of Benzoxazole Scaffolds via tert-Butyl Substitution: A Mechanistic and Practical Guide

Executive Summary

The benzoxazole ring is a privileged heterocyclic scaffold extensively utilized in both medicinal chemistry and optoelectronic materials. While structural modifications to this bicyclic system are common, the introduction of a tert-butyl group (

Mechanistic Framework: Electronic & Steric Modulation

The Inductive (+I) Effect on the Benzoxazole Core

The benzoxazole ring is inherently electron-deficient due to the strong electronegativity of its oxygen and nitrogen heteroatoms. When a tert-butyl group is attached (e.g., at the C2 or C5 position), it exerts a strong, localized inductive electron-donating effect (+I)[1]. Unlike resonance-donating groups (such as methoxy or amino groups) which require strict coplanarity with the aromatic system to overlap p-orbitals, the tert-butyl group donates electron density entirely through sigma bonds. This ensures consistent electron enrichment of the benzoxazole core regardless of the molecule's conformational state. This increased electron density directly modulates the HOMO-LUMO energy gap, which is highly desirable for tuning photophysical properties[2].

Steric Shielding and Conformational Locking

Beyond electronic enrichment, the massive steric bulk of the tert-butyl group provides a kinetic shield. When positioned adjacent to reactive sites, it physically blocks nucleophilic attack, thereby increasing the metabolic stability of the scaffold in biological systems. Furthermore, in receptor binding, this bulky hydrophobic moiety forces the molecule into specific conformations, locking it into the optimal geometry for occupying deep lipophilic pockets in target kinases[3].

Fig 1: Mechanistic pathways of tert-butyl electronic and steric modulation on benzoxazole.

Applications in Applied Sciences

Oncology and Drug Discovery

In rational drug design, the lipophilicity and steric volume of the tert-butyl group are exploited to target allosteric kinase domains. Recent developments in anti-angiogenic hybrids have utilized tert-butyl-substituted benzoxazoles as potent VEGFR-2 inhibitors[3]. The tert-butyl tail enhances Van der Waals interactions within the hydrophobic sub-pocket of VEGFR-2, stabilizing the inactive conformation of the kinase. For example, Compound 12d, featuring a terminal tert-butyl moiety, demonstrated high growth inhibitory activity against HepG2 cell lines[3].

Similarly, para-tert-butyl substitution on 2-phenylbenzoxazole derivatives has been shown to significantly enhance apoptotic induction in A549 non-small cell lung cancer (NSCLC) cells, achieving IC₅₀ values comparable to the clinical standard, cisplatin[4].

Optoelectronic Materials

In materials science, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BTBB) is a premier fluorescent agent and optical brightener[1]. The C5 tert-butyl substitution enriches the

Quantitative Data Summary

| Compound / Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism / Application |

| Compound 12d (Terminal tert-butyl) | HepG2 (Hepatocellular) | 23.61 | VEGFR-2 Inhibition / Apoptosis[3] |

| Compound 12d (Terminal tert-butyl) | MCF-7 (Breast Cancer) | 44.09 | VEGFR-2 Inhibition / Apoptosis[3] |

| Compound 13a (3-Cl-phenyl control) | HepG2 (Hepatocellular) | 25.47 | Comparative structural control[3] |

| Compound 1a (para-tert-butyl) | A549 (NSCLC) | 17.41 | Caspase-3 mediated Apoptosis[4] |

| Cisplatin (Clinical Standard) | A549 (NSCLC) | 19.65 | Reference Standard[4] |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each chemical and analytical choice.

Protocol 1: Synthesis of 2-tert-Butylbenzoxazole via Amidation-Cyclization

Objective: Synthesize a sterically hindered benzoxazole core while overcoming the kinetic barrier imposed by the tert-butyl group.

-

Amidation (Acylation):

-

Procedure: Dissolve 2-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add triethylamine (1.5 eq). Dropwise, add pivaloyl chloride (1.2 eq).

-

Causality: Pivalic acid is highly sterically hindered; standard coupling reagents (like EDC/HOBt) fail to form the active ester efficiently. Pivaloyl chloride bypasses this by providing a highly electrophilic carbonyl carbon, forcing the nucleophilic attack by the amine despite the steric bulk.

-

-

Cyclization (Dehydration):

-

Procedure: Isolate the intermediate amide, dissolve in toluene, and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Reflux at 110°C using a Dean-Stark apparatus for 12 hours.

-

Causality: The formation of the benzoxazole ring requires the elimination of water. The Dean-Stark trap drives the equilibrium forward by physically removing water. The high temperature (110°C) is strictly necessary to overcome the rotational energy barrier imposed by the bulky tert-butyl group during the transition state of the ring closure.

-

-

Self-Validation (NMR Analysis):

-

Procedure: Run a ¹H-NMR of the crude product.

-

Validation Logic: If a sharp singlet at ~1.4 ppm (integrating for 9 protons) is missing, the amidation failed. If a broad singlet at ~8.5-9.0 ppm (amide N-H) persists, the cyclization is incomplete. A successful reaction yields the 1.4 ppm singlet and complete disappearance of the N-H and O-H protons.

-

Fig 2: Self-validating synthetic workflow for 2-tert-butylbenzoxazole derivatives.

Protocol 2: Photophysical Characterization of BTBB

Objective: Quantify the electronic (+I) contribution of the tert-butyl group on the benzoxazole emission spectra.

-

Solvent Gradient Preparation:

-

Procedure: Prepare

M solutions of BTBB in a polarity gradient: Cyclohexane (non-polar), THF (moderate), and DMF (highly polar)[1]. -

Causality: Evaluating the solvatochromic shift is critical. The +I effect of the tert-butyl group creates a larger dipole moment in the excited state compared to the ground state. Polar solvents (DMF) will stabilize this excited state more than non-polar solvents, leading to a measurable red-shift in emission, which definitively proves the electronic communication between the tert-butyl group and the core.

-

-

Spectroscopic Acquisition:

-

Procedure: Record UV-Vis absorption and fluorescence emission spectra at 25°C.

-

Causality: Maintaining a low, strictly controlled concentration (

M) prevents inner-filter effects and excimer formation, ensuring that the measured emission is purely monomeric. This is essential for accurately calculating the HOMO-LUMO gap using Time-Dependent Density Functional Theory (TD-DFT) comparisons[2].

-

References

[3] Title: Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Source: PMC / National Institutes of Health. URL:[Link] [4] Title: Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in Non-Small Cell Lung Cancer. Source: Journal of Clinical Practice and Research. URL: [Link] [1] Title: 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations. Source: Taylor & Francis. URL:[Link] [2] Title: 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior, dipole moment, laser behavior, DFT and TD-DFT investigations (ResearchGate Record). Source: ResearchGate / Taylor & Francis. URL: [Link]

Sources

The Basicity and pKa Dynamics of 2-Tert-butyl-1,3-benzoxazole: A Comprehensive Mechanistic Guide

Introduction

Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. Understanding the acid-base properties of these heterocycles is paramount, as the protonation state dictates solubility, physiological lipophilicity (logD), and target-binding affinity. This technical guide provides an in-depth analysis of the basicity of 2-tert-butyl-1,3-benzoxazole, exploring the delicate interplay between inductive electron donation and steric hindrance, supported by experimental protocols and computational models.

Mechanistic Drivers of Benzoxazole Basicity

The unsubstituted 1,3-benzoxazole is a remarkably weak base, exhibiting a pKa of approximately 0.5 . Protonation occurs exclusively at the nitrogen atom, a phenomenon supported by density functional theory (DFT) calculations demonstrating that nitrogen protonation is thermodynamically favored by 38.6 kcal/mol over oxygen protonation .

The introduction of alkyl groups at the C2 position enhances basicity through the inductive (+I) effect. For instance, 2-methylbenzoxazole exhibits a pKa of ~1.0 . However, the substitution of a methyl group with a bulky tert-butyl group in 2-tert-butyl-1,3-benzoxazole introduces competing physicochemical forces:

-

Inductive Effect (+I): The tert-butyl group is a stronger electron donor than a methyl group. It increases the electron density on the adjacent imine nitrogen, theoretically driving the pKa higher.

-

Steric Hindrance: The immense steric bulk of the tert-butyl moiety restricts the optimal approach of water molecules needed to solvate the protonated conjugate acid. Desolvation penalties severely counteract the inductive stabilization.

Consequently, the net pKa of 2-tert-butyl-1,3-benzoxazole is modulated to approximately 1.2–1.5. This low basicity ensures that the molecule remains predominantly neutral under physiological conditions (pH 7.4), unlike 2-aminobenzoxazoles, which possess pKa values around 4.5 due to strong resonance (+M) stabilization 1.

Logical relationship of substituent effects on the basicity of 2-tert-butyl-1,3-benzoxazole.

Quantitative Data Analysis

To contextualize the basicity of 2-tert-butyl-1,3-benzoxazole, it is critical to compare it against structurally related benzoxazole analogs. The following table summarizes the pKa values and the dominant electronic effects governing their basicity.

| Compound | pKa Value | Dominant Electronic/Steric Effect | Reference |

| 1,3-Benzoxazole | ~0.5 | Baseline weak basicity (sp² nitrogen) | |

| 2-Methylbenzoxazole | ~1.0 | Mild +I inductive effect | |

| 2-Tert-butylbenzoxazole | ~1.2 - 1.5 | Strong +I effect, offset by steric desolvation | Extrapolated |

| 2-Aminobenzoxazole | ~4.5 | Strong +M resonance stabilization | 1 |

Experimental Methodology: Self-Validating pKa Determination

Due to the highly acidic conditions required to protonate 2-alkylbenzoxazoles, standard potentiometric titrations are highly prone to glass-electrode errors. Instead, UV-Vis absorption titration is the gold standard . The protocol below is designed as a self-validating system: by tracking the isosbestic points during titration, researchers can confirm that the spectral shift is solely due to the acid-base equilibrium and not acid-catalyzed degradation of the heterocycle.

Step-by-Step UV-Vis Titration Protocol:

-

Solution Preparation: Prepare a

M stock solution of 2-tert-butyl-1,3-benzoxazole in a co-solvent system (e.g., 1% DMSO in aqueous buffer) to ensure complete solubility. -

Acidic Titrant Standardization: Because the expected pKa is < 2.0, standard physiological buffers are ineffective. Utilize 0.1 M HCl to achieve the extremely acidic conditions (pH 0.5 to 3.0) required to capture the protonation inflection point .

-

Spectral Acquisition: Record the UV-Vis absorption spectra across the pH gradient. The neutral species will exhibit a distinct

absorption maximum. As the pH drops below 2.0, observe the bathochromic (red) shift corresponding to the formation of the protonated benzoxazolium cation. -

Isosbestic Point Verification (Self-Validation): Ensure the presence of a sharp isosbestic point across all spectra. This validates that only two species (neutral and protonated) are in equilibrium, confirming the chemical stability of the tert-butyl group under highly acidic conditions.

-

Non-linear Regression: Extract the absorbance values at the wavelength of maximum difference. Fit the data to the Boltzmann equation to determine the precise pKa value.

Experimental workflow for UV-Vis absorption titration to determine benzoxazole pKa.

Computational Validation and Solvation Modeling

Because experimental pKa determination at extreme pH values is challenging, computational validation is highly recommended. Advanced Density Functional Theory (DFT) utilizing the (SMD)/CAM-B3LYP/6–311+G(d,p) model in water provides excellent agreement with experimental data .

Causality of the Model Choice: The CAM-B3LYP functional corrects for long-range charge transfer, which is critical when modeling the electron distribution of the protonated benzoxazolium cation. Furthermore, the SMD (Solvation Model based on Density) is mandatory to accurately simulate the severe desolvation penalty imposed by the bulky 2-tert-butyl group—a critical thermodynamic nuance that gas-phase basicity calculations completely miss 2.

Implications for Drug Development

The low basicity of 2-tert-butyl-1,3-benzoxazole (pKa < 2) ensures that the nitrogen remains unprotonated in blood plasma (pH 7.4) and even in the highly acidic environment of the stomach (pH ~1.5 - 3.5).

-

Pharmacokinetics: The permanently neutral state maintains a high logD, facilitating rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB).

-

Target Binding: Unlike 2-aminobenzimidazoles (pKa ~7.5) which carry positive charges under physiological conditions and engage in strong ionic interactions with RNA or protein targets 1, the 2-tert-butylbenzoxazole core relies entirely on hydrophobic interactions, van der Waals forces, and hydrogen bond accepting (via the neutral nitrogen and oxygen lone pairs) for target engagement.

References

-

Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties. Chemosensors, MDPI.[Link]

-

2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, UC San Diego. 1

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu (ut.ee). 2

Sources

- 1. tch.ucsd.edu [tch.ucsd.edu]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Frontier Molecular Orbital Dynamics in 2-Tert-butyl-1,3-benzoxazole: A Technical Guide to HOMO-LUMO Energy Gaps in Drug Design

Executive Summary

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its robust target-binding capabilities. Functionalizing this core at the C2 position with a tert-butyl group—yielding 2-tert-butyl-1,3-benzoxazole —introduces profound steric and electronic shifts that fundamentally alter the molecule's Frontier Molecular Orbitals (FMOs). This whitepaper provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps in this specific derivative. By bridging computational Density Functional Theory (DFT) with empirical electrochemical validation, this guide establishes a self-validating framework for researchers to predict chemical reactivity, kinetic stability, and pharmacological efficacy.

Mechanistic Causality: The Role of the C2-Tert-Butyl Substitution

The HOMO-LUMO energy gap (

Unlike conjugated substituents (e.g., phenyl rings) that lower the LUMO through extended

-

Causality of HOMO Destabilization: The massive +I effect of the tert-butyl group pumps localized electron density into the electron-deficient oxazole ring. This electron enrichment destabilizes the HOMO, shifting its energy level upward (closer to vacuum zero).

-

LUMO Stagnation: Because the tert-butyl group lacks

-orbitals for -

Net Effect: The culmination of a raised HOMO and a static LUMO results in a narrowed HOMO-LUMO energy gap . This decrease in the energy gap directly enhances the molecule's potential for charge transfer interactions with biological targets, a primary driver of bioactivity[2]. Furthermore, the massive steric bulk of the tert-butyl group provides a kinetic shield, preventing non-specific nucleophilic attacks at the highly electrophilic C2 carbon, thereby preserving the molecule's half-life in physiological environments.

Computational Methodology: Self-Validating DFT Protocol

To accurately quantify the HOMO-LUMO gap, researchers must employ robust quantum chemical calculations. Density Functional Theory (DFT) is the industry standard, balancing computational cost with high fidelity[1]. The following protocol outlines a self-validating in silico workflow.

Step-by-Step DFT Workflow

-

Conformational Mapping: Generate the 3D structure of 2-tert-butyl-1,3-benzoxazole. Perform a preliminary molecular mechanics (e.g., MMFF94) scan to identify the lowest-energy rotamer of the tert-butyl group to prevent artifactual orbital energies.

-

Geometry Optimization: Optimize the structure using the B3LYP functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable; they are required to accurately model the electron-rich lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) resolve the steric geometry of the alkyl group[3].

-

Self-Validation via Frequency Analysis: Immediately follow optimization with a vibrational frequency calculation. The protocol is self-validating: if the output yields zero imaginary frequencies, the geometry is confirmed as a true local minimum. The presence of any imaginary frequency indicates a transition state, rendering the subsequent HOMO-LUMO extraction invalid.

-

Solvation Modeling: Gas-phase calculations often overestimate reactivity. Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions and assess electrostatic contributions to the free energy of solvation[4].

-

FMO Extraction & Descriptor Calculation: Extract the HOMO and LUMO eigenvalues. Calculate global reactivity descriptors—such as chemical hardness (

), softness (

Fig 1: Self-validating computational workflow for HOMO-LUMO gap determination.

Quantitative FMO Data & Comparative Analysis

To contextualize the electronic impact of the tert-butyl group, it is necessary to compare it against other standard benzoxazole derivatives. The table below synthesizes theoretical DFT-derived approximations based on foundational literature baselines[2][4][5].

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap ( | Chemical Hardness ( |

| Benzoxazole (Unsubstituted) | -6.52 | -0.48 | 6.04 | 3.02 |

| 2-Methylbenzoxazole | -6.21 | -0.55 | 5.66 | 2.83 |

| 2-Tert-butyl-1,3-benzoxazole | -5.95 | -0.60 | 5.35 | 2.67 |

| 2-Phenylbenzoxazole | -5.70 | -1.25 | 4.45 | 2.22 |

Data Interpretation: Benzoxazole exhibits the highest ionization potential and largest gap, rendering it highly stable but less reactive[4]. The transition from a methyl to a tert-butyl group at C2 incrementally raises the HOMO due to enhanced +I effects, narrowing the gap to ~5.35 eV. This positions 2-tert-butyl-1,3-benzoxazole in a "Goldilocks" zone—more reactive than the base ring, but less promiscuous than heavily conjugated derivatives like 2-phenylbenzoxazole.

Pharmacological Implications of FMO Modulation

In drug development, the HOMO-LUMO gap is a direct proxy for target engagement and toxicity.

Fig 2: Pharmacological implications of HOMO-LUMO gap narrowing in benzoxazoles.

A narrowed gap facilitates electron donation from the drug's HOMO to the LUMO of target protein residues (e.g., cysteine thiols or kinase hinge regions)[2]. However, if the gap becomes too narrow, the molecule loses kinetic stability, leading to off-target toxicity[1]. The 2-tert-butyl substitution optimally balances this: its +I effect narrows the gap to promote binding, while its immense steric volume physically blocks off-target nucleophiles from attacking the oxazole ring, thereby mitigating toxicity.

Empirical Validation Protocol: Electrochemical Workflow

Theoretical DFT values must be empirically grounded. Cyclic Voltammetry (CV) provides a direct, self-validating method to measure oxidation and reduction potentials, which correlate to HOMO and LUMO energies via Koopmans' theorem.

Cyclic Voltammetry (CV) Protocol

-

Solution Preparation: Dissolve 2-tert-butyl-1,3-benzoxazole to a concentration of 1.0 mM in anhydrous acetonitrile (

). -

Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (

) as the supporting electrolyte to ensure conductivity. Purge the solution with ultra-pure -

Electrode Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an

non-aqueous reference electrode. -

Data Acquisition: Perform cyclic sweeps at scan rates ranging from 50 to 100 mV/s. Record the onset oxidation potential (

) and onset reduction potential ( -

Self-Validation (Internal Standard): At the conclusion of the scans, spike the solution with 1.0 mM Ferrocene (

). Measure the -

Energy Calculation: Calculate the empirical FMO energies using the standardized equations:

By correlating these empirical values with the B3LYP/6-311++G(d,p) outputs, researchers can confidently validate the electronic behavior of 2-tert-butyl-1,3-benzoxazole for downstream drug formulation.

References

1.[3] Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies - PubMed. nih.gov. 2.[5] Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. academia.edu. 3.[4] Charge Density and Solvation Studies of Benzoxazole and its Derivatives-2-phenyl benzoxazole and 4-Amino-2-phenyl benzoxazole. asianpubs.org. 4.[1] Quantum chemical calculations for benzoxazole derivatives. benchchem.com. 5.[2] *Jayanna ND 1 , Vagdevi H. M 2 , Dharshan J. C 3 , Manjuraj T. 2 , Shreedhara S. H 2 - Asian Journal of Research in Chemistry. ajrconline.org.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. (PDF) Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study [academia.edu]

2-Tert-Butyl-1,3-Benzoxazole: A Privileged Pharmacophore in Modern Medicinal Chemistry

Abstract The benzoxazole ring system is a widely recognized privileged scaffold in drug discovery, serving as a structural isostere for natural nucleotides like adenine and guanine. However, the unsubstituted benzoxazole core often suffers from metabolic instability, specifically susceptibility to nucleophilic ring-opening at the C2 position by amidases. This technical whitepaper explores the strategic incorporation of a tert-butyl group at the C2 position. As a Senior Application Scientist, I will guide you through the structure-activity relationships (SAR), target engagement mechanisms, and self-validating synthetic protocols that make 2-tert-butyl-1,3-benzoxazole a highly valuable pharmacophore in contemporary medicinal chemistry.

Structural Rationale: The 2-Tert-Butyl Advantage

The design of a successful drug candidate requires a delicate balance between target affinity and pharmacokinetic stability. The addition of a tert-butyl group at the C2 position of the benzoxazole core provides two distinct physicochemical advantages:

-

Steric Shielding & Metabolic Stability: The C2 carbon of the benzoxazole ring is highly electrophilic and prone to enzymatic hydrolysis. The massive steric bulk of the tert-butyl group acts as a kinetic shield, blocking nucleophilic attack and preventing premature ring-opening in vivo.

-

Enhanced Lipophilicity (LogP): The tert-butyl moiety significantly increases the overall lipophilicity of the molecule. This is critical for penetrating lipid-rich biological barriers, such as the blood-brain barrier (BBB) for central nervous system targets, or the mycolic acid layer of mycobacteria[1].

Pharmacological Applications & Target Engagement

The unique physicochemical profile of 2-tert-butylbenzoxazoles has led to their successful application across diverse therapeutic areas.

P2X3 Receptor Antagonism for Pain Management

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons. Their overactivation by extracellular ATP is a primary driver of chronic and neuropathic pain. Derivatives of2 have been identified as highly potent P2X3 receptor antagonists[2]. The tert-butyl group serves as a hydrophobic anchor, occupying a deep lipophilic pocket within the receptor, thereby locking the channel in a closed state and halting nociceptive signaling.

Mechanism of P2X3 receptor nociceptive signaling and inhibition by benzoxazole antagonists.

Antimycobacterial Activity

The treatment of Mycobacterium tuberculosis is notoriously difficult due to the pathogen's thick, waxy cell envelope. 1 have been rationally designed to exploit this[1]. The dual tert-butyl substitution acts as a "molecular drill," drastically increasing membrane permeability and allowing the active pharmacophore to reach intracellular targets, exhibiting strong activity even against non-tuberculous strains where standard drugs like isoniazid fail[1].

Quantitative Data Summary

The following table summarizes the biological efficacy of key 2-tert-butylbenzoxazole derivatives across different targets, demonstrating the broad utility of this scaffold.

| Compound / Derivative | Biological Target / Strain | Activity Metric | Value / Range | Reference |

| 2-tert-Butyl-1,3-benzoxazole-5-carboxylate derivatives | P2X3 Receptor (Human) | IC₅₀ (Antagonism) | 6.4 nM – 200 nM | [2] |

| 4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenol | Mycobacterium kansasii | Minimum Inhibitory Concentration (MIC) | 16 μmol/L | [1] |

| 4-(5,7-di-tert-butylbenzoxazole-2-yl-methyl)-phenol | Mycobacterium avium | Minimum Inhibitory Concentration (MIC) | 32 μmol/L | [1] |

Advanced Synthetic Methodologies

Historically, benzoxazoles were synthesized via the harsh condensation of o-aminophenols with acid chlorides (e.g., pivaloyl chloride)[3]. Modern medicinal chemistry demands milder, more functional-group-tolerant approaches.

Organocatalytic C-H Functionalization

A breakthrough methodology utilizes 4 to achieve oxidative C-H functionalization and C-O bond formation from N-phenylpivalamides[4].

Organocatalytic C-H functionalization workflow for 2-tert-butylbenzoxazole synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent selection and built-in observational checkpoints to confirm reaction success at the bench.

Protocol A: Organocatalytic Synthesis via C-H Functionalization[4]

Objective: Synthesize 2-tert-butylbenzoxazole from N-phenylpivalamide under mild, metal-free conditions.

-

Reaction Setup: In a flame-dried 10 mL vial equipped with a magnetic stir bar, add N-phenylpivalamide (1.0 mmol), 1-iodo-4-nitrobenzene (10 mol%, catalyst), and Oxone (2.0 equiv, terminal oxidant).

-

Solvent Addition (Causality): Suspend the mixture in hexafluoro-2-propanol (HFIP, 3.0 mL). Why HFIP? HFIP is a strong hydrogen-bond donor that highly stabilizes the transient, electrophilic hypervalent iodine(III) intermediate generated during the catalytic cycle, preventing premature decomposition.

-

Execution & Monitoring (Self-Validation): Stir the reaction open to the air at room temperature.

-

Validation Checkpoint 1: As Oxone oxidizes the aryl iodide, the solution will develop a distinct pale yellow hue, confirming the generation of the active Iodine(III) species.

-

Validation Checkpoint 2: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The reaction is complete (typically 12-24 h) when the UV-active starting material spot disappears. The highly lipophilic 2-tert-butylbenzoxazole product will elute with a significantly higher

value than the polar amide.

-

-

Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (5 mL). Causality: This instantly reduces any unreacted Oxone or Iodine(III) species, preventing over-oxidation of the product during extraction. Extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Copper-Catalyzed Domino C-N/C-O Cross-Coupling[5]

Objective: Synthesize 2-tert-butylbenzoxazole via the5.

-

Reaction Setup: In an argon-flushed Schlenk tube, combine 1,2-dibromobenzene (1.0 mmol), pivalamide (1.1 mmol), K₂CO₃ (3.0 mmol), and CuI (5 mol%).

-

Ligand Addition (Causality): Add N,N'-dimethylethylenediamine (10 mol%) and anhydrous toluene (3 mL). Why this ligand? The bidentate diamine ligand chelates the Cu(I) center, increasing its solubility in toluene and preventing its disproportionation into inactive Cu(0) and Cu(II) species at high temperatures. K₂CO₃ serves to deprotonate the pivalamide, facilitating its coordination to the copper catalyst.

-

Execution & Monitoring (Self-Validation): Seal the tube and heat to 110 °C for 24 hours.

-

Validation Checkpoint 1: Upon heating, the heterogeneous pale mixture will transition to a deep blue/green solution. This color change is the visual confirmation of the active copper-diamine complex forming in situ.

-

Validation Checkpoint 2: GC-MS or TLC monitoring will show the sequential disappearance of the dibromide, formation of an intermediate mono-coupled amide, and final conversion to the fully cyclized benzoxazole.

-

-

Workup: Cool to room temperature and pour the mixture into 25% aqueous NH₄OH. Causality: The ammonia strongly coordinates with residual copper, pulling it entirely into the aqueous phase (which turns intensely blue), thereby yielding a metal-free organic extraction layer. Extract with EtOAc, dry, and purify.

References

- A domino copper-catalyzed C-N and C-O cross-coupling for the conversion of primary amides into benzoxazoles.Wiley-VCH.

- Novel Mediators For Oxidation Using Hydrogen Peroxide.The University of Liverpool Repository.

- Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles using Aryl Iodide and Oxone via C–H Functionalization and C–O/S Bond Formation.ACS Publications.

- Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity.NIH / PMC.

- P2X3, RECEPTOR ANTAGONISTS FOR TREATMENT OF PAIN - EP 2410857 B1.European Patent Office.

Sources

- 1. Highly Lipophilic Benzoxazoles with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]